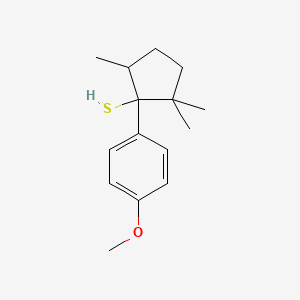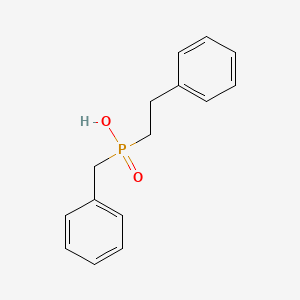
Benzyl(2-phenylethyl)phosphinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl(2-phenylethyl)phosphinic acid is an organophosphorus compound that contains a phosphinic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzyl(2-phenylethyl)phosphinic acid typically involves the reaction of benzyl halides with phosphinic acid derivatives. One common method is the palladium(0)-catalyzed cross-coupling reaction between benzyl halides and H-phosphonate diesters, using Pd(OAc)2 as a palladium source and Xantphos as a supporting ligand . The reaction conditions often include the use of solvents such as toluene or THF and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the palladium-catalyzed cross-coupling reaction to ensure high yields and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl(2-phenylethyl)phosphinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinic acid group to phosphine.
Substitution: Substitution reactions at the phosphorus atom can lead to the formation of different phosphinic acid derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like Grignard reagents for substitution reactions .
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and various substituted phosphinic acids .
Applications De Recherche Scientifique
Benzyl(2-phenylethyl)phosphinic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of benzyl(2-phenylethyl)phosphinic acid involves its interaction with molecular targets such as enzymes and receptors. The phosphinic acid group can mimic the transition state of enzyme-catalyzed reactions, making it a potent inhibitor of certain enzymes . This interaction often involves coordination with metal ions in the active site of the enzyme, leading to inhibition of enzyme activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to benzyl(2-phenylethyl)phosphinic acid include:
Phosphonic acids: These compounds have a similar structure but with a different oxidation state of phosphorus.
Phosphonates: These are esters of phosphonic acids and have similar chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern on the phosphorus atom, which imparts distinct chemical reactivity and biological activity. Its ability to act as a bioisosteric group makes it valuable in drug design and development .
Propriétés
Numéro CAS |
60265-00-1 |
|---|---|
Formule moléculaire |
C15H17O2P |
Poids moléculaire |
260.27 g/mol |
Nom IUPAC |
benzyl(2-phenylethyl)phosphinic acid |
InChI |
InChI=1S/C15H17O2P/c16-18(17,13-15-9-5-2-6-10-15)12-11-14-7-3-1-4-8-14/h1-10H,11-13H2,(H,16,17) |
Clé InChI |
SYLDFTPUJJERIM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCP(=O)(CC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


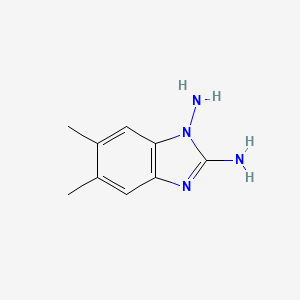
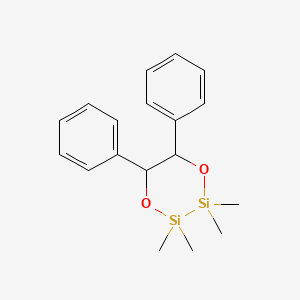
![1-[2-(Benzyloxy)-5-methoxyphenyl]-6-oxabicyclo[3.1.0]hexane](/img/structure/B14601904.png)

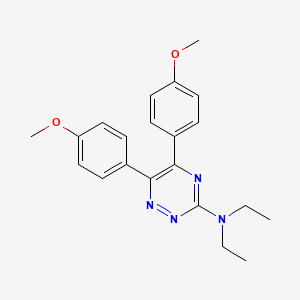
![4-Cyanophenyl 4'-hexyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14601909.png)
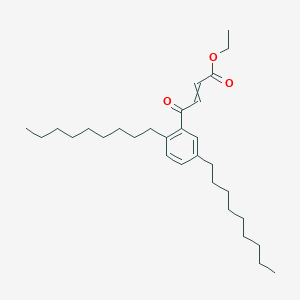
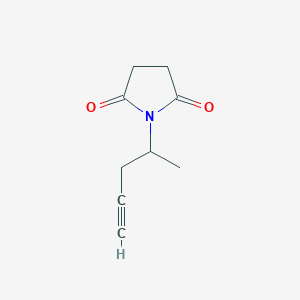
![(3S,4S)-1-Butyl-3-chloro-4-[2-(piperidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14601935.png)
![2,3-Bis(trifluoromethyl)bicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14601943.png)
![2-[2-(2-Methoxyphenyl)ethenyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14601946.png)

